![molecular formula C16H25ClN4O2 B7897132 3-[(4-Chloro-6-methyl-pyrimidin-2-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7897132.png)
3-[(4-Chloro-6-methyl-pyrimidin-2-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-[(4-Chloro-6-methyl-pyrimidin-2-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound featuring a pyrimidinyl group, a piperidinyl group, and a tert-butyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is to react 4-chloro-6-methyl-pyrimidin-2-yl with methylamine to form the corresponding amine derivative. This intermediate is then reacted with piperidine-1-carboxylic acid tert-butyl ester under suitable conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyrimidinyl group can be oxidized to form pyrimidinyl derivatives.
Reduction: The piperidinyl group can be reduced to form piperidinyl derivatives.
Substitution: The chlorine atom in the pyrimidinyl group can be substituted with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyrimidinyl derivatives with various functional groups.
Reduction: Piperidinyl derivatives with reduced functional groups.
Substitution: Substituted pyrimidinyl derivatives with different substituents.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, particularly in the realm of cancer treatment and neuropharmacology.
Case Study: Anticancer Activity
A study demonstrated that derivatives of pyrimidine compounds exhibit significant anticancer properties by inhibiting specific kinases involved in tumor progression. For instance, compounds similar to the tert-butyl ester were shown to inhibit the activity of protein tyrosine kinases, which play a crucial role in cancer cell proliferation and survival .
Neuropharmacology
Research indicates that this compound may have neuroprotective effects. Its structural similarity to known neuroprotective agents suggests it could modulate neurotransmitter systems or protect against oxidative stress.
Case Study: Neuroprotective Effects
In vitro studies have shown that certain pyrimidine derivatives can reduce neuronal apoptosis in models of neurodegenerative diseases. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis .
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has been explored, particularly in the context of metabolic disorders.
Data Table: Enzyme Inhibition Studies
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
4-Chloro-6-methyl-pyrimidin-2-yl derivatives: These compounds share the pyrimidinyl core but differ in their substituents.
Piperidine derivatives: These compounds contain the piperidinyl group but lack the pyrimidinyl moiety.
Tert-butyl ester derivatives: These compounds feature the tert-butyl ester group but have different core structures.
Uniqueness: 3-[(4-Chloro-6-methyl-pyrimidin-2-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is unique due to its combination of the pyrimidinyl, piperidinyl, and tert-butyl ester groups, which provides it with distinct chemical and biological properties compared to similar compounds.
Biological Activity
The compound 3-[(4-Chloro-6-methyl-pyrimidin-2-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a pyrimidine derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a piperidine ring, a tert-butyl ester group, and a chlorinated pyrimidine moiety, which are significant for its biological interactions.
Anticancer Properties
Recent studies have indicated that derivatives of pyrimidines exhibit significant anticancer activities. For example, compounds structurally similar to our target have shown cytotoxic effects against various cancer cell lines. A study reported that related pyrimidine derivatives demonstrated a dose-dependent decrease in cell viability in prostate cancer cell lines (PC3 and DU145) with IC50 values indicating strong antiproliferative effects .
Table 1: Anticancer Activity of Pyrimidine Derivatives
Anti-inflammatory Effects
Pyrimidine derivatives have also been studied for their anti-inflammatory properties. Compounds with similar structures have shown inhibition of COX-2 activity, a key enzyme involved in inflammation. The IC50 values for these compounds were reported to be comparable to the standard anti-inflammatory drug celecoxib .
Table 2: Inhibition of COX-2 Activity
The mechanism by which This compound exerts its biological effects is likely multifaceted. Studies suggest that similar compounds may interact with DNA, inhibiting cancer cell proliferation by inducing apoptosis through various signaling pathways . Additionally, the inhibition of COX enzymes suggests potential modulation of inflammatory pathways.
Case Studies and Research Findings
- Cytotoxicity Assessment : A recent investigation into the binding interactions of pyrimidine derivatives with DNA revealed that these compounds could effectively bind to double-stranded DNA, suggesting their potential as DNA-targeting agents in cancer therapy .
- In Vivo Studies : Animal models have shown that related compounds can inhibit tumor growth significantly, supporting their therapeutic potential in oncology .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of functional groups in determining the biological activity of pyrimidine derivatives. Modifications to the piperidine or pyrimidine components can enhance potency and selectivity against cancer cells .
Properties
IUPAC Name |
tert-butyl 3-[(4-chloro-6-methylpyrimidin-2-yl)-methylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O2/c1-11-9-13(17)19-14(18-11)20(5)12-7-6-8-21(10-12)15(22)23-16(2,3)4/h9,12H,6-8,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYKINYFCKBWGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C2CCCN(C2)C(=O)OC(C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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